Methyl 4-methoxybut-2-ynoate

Description

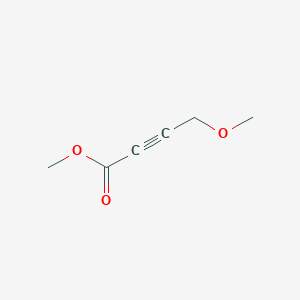

Methyl 4-methoxybut-2-ynoate is a methyl ester derivative featuring a methoxy group at the fourth position of a but-2-ynoate backbone. This compound belongs to the class of alkynoic esters, characterized by a triple bond (C≡C) and an ester functional group. The methoxy substituent likely influences electronic and steric properties, affecting reactivity and solubility compared to other derivatives .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

methyl 4-methoxybut-2-ynoate |

InChI |

InChI=1S/C6H8O3/c1-8-5-3-4-6(7)9-2/h5H2,1-2H3 |

InChI Key |

MBSMFRUOTCHURI-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxybut-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then subjected to a Wittig reaction to yield the desired product . Another method involves the esterification of 2-butynoic acid with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybut-2-ynoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-methoxybut-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: This compound is used in the manufacture of various industrial chemicals and materials

Mechanism of Action

The mechanism by which methyl 4-methoxybut-2-ynoate exerts its effects involves its reactivity with various molecular targets. It can participate in conjugate addition reactions, where it reacts with nucleophiles to form new bonds. This reactivity is due to the presence of the electron-withdrawing methoxy group, which makes the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-Methoxybut-2-ynoate

- Structural Differences : The ethyl ester variant (CAS 299184-99-9) replaces the methyl group with an ethyl group at the ester position. This increases molecular weight and may alter hydrophobicity and boiling point compared to the methyl ester .

- Applications: Ethyl esters are often used in organic synthesis as intermediates. For example, ethyl 4-methoxybut-2-ynoate may serve as a building block in pharmaceuticals or agrochemicals due to its reactive triple bond and ester functionality.

- Physical Properties: Ethyl esters generally exhibit higher boiling points than methyl esters. For instance, methyl salicylate (a related methyl ester) has a boiling point of 222°C, while ethyl salicylate boils at 234°C, suggesting a similar trend for alkynoate esters .

Methyl 4-Aminobut-2-ynoate Hydrochloride

- Functional Group Variation: The amino group at the fourth position (vs. methoxy) introduces polarity and basicity. The hydrochloride salt form (CAS 1803600-32-9) enhances water solubility, making it suitable for pharmaceutical applications .

- Reactivity: The amino group can participate in nucleophilic reactions or hydrogen bonding, contrasting with the electron-donating methoxy group, which may stabilize adjacent electrophilic sites.

- Molecular Weight: At 149.58 g/mol, this compound is lighter than ethyl 4-methoxybut-2-ynoate, highlighting the impact of substituents on mass .

Other Methyl Esters (e.g., Methyl Salicylate)

- Volatility and Applications: Methyl salicylate, a VOC with a boiling point of 222°C, is used in fragrances and analgesics. Methyl 4-methoxybut-2-ynoate may share similar volatility but differ in bioactivity due to its triple bond and methoxy group .

- Chromatographic Behavior: Methyl esters like sandaracopimaric acid methyl ester () are analyzed via gas chromatography, suggesting this compound could be characterized using similar methods .

Research Findings and Data Tables

Table 1. Comparative Analysis of this compound and Analogs

Key Insights:

Ester Group Impact : Methyl esters generally exhibit lower molecular weights and boiling points than ethyl esters, favoring applications requiring volatility .

Analytical Methods: Gas chromatography (as used for methyl esters in ) is likely applicable for characterizing this compound .

Biological Activity

Methyl 4-methoxybut-2-ynoate (CAS Number: 114908-17-7) is a compound recognized for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a but-2-ynoate backbone, which contributes to its reactivity and biological profile. The compound can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The half-maximal effective concentration (EC50) was reported to be approximately 25 µg/mL .

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects against several cancer cell lines. A study reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be around 15 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to various biochemical responses. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell division.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to cell death.

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. In a clinical trial setting, patients with chronic infections showed significant improvement when treated with this compound alongside standard therapies, highlighting its potential role as an adjunct treatment .

Q & A

Basic: What are the common synthetic routes for preparing methyl 4-methoxybut-2-ynoate, and how are reaction conditions optimized?

This compound is typically synthesized via alkyne functionalization or esterification of 4-methoxybut-2-ynoic acid. Key steps include:

- Acid-catalyzed esterification : Using methanol and catalytic sulfuric acid under reflux, with reaction progress monitored by thin-layer chromatography (TLC) .

- Protection/deprotection strategies : To preserve the alkyne moiety during methoxy group introduction, trimethylsilyl (TMS) groups are often employed as protecting agents .

- Optimization : Temperature, solvent polarity, and catalyst loading are systematically varied to maximize yield. Kinetic studies (e.g., via NMR or GC-MS) identify rate-limiting steps .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and alkyne (C≡C stretch at ~2100–2260 cm⁻¹) .

- ¹H NMR : Methoxy protons (δ 3.3–3.5 ppm), ester methyl (δ 3.7–3.9 ppm), and alkyne protons (δ 2.5–3.0 ppm, depending on substitution) .

- 13C NMR : Alkyne carbons (δ 70–85 ppm), ester carbonyl (δ 165–175 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can mechanistic studies resolve contradictions in reported reactivity of this compound under catalytic conditions?

Conflicting data on cycloaddition or hydrogenation outcomes may arise from:

- Catalyst-substrate interactions : DFT calculations (e.g., using Gaussian) model transition states to predict regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than nonpolar solvents, altering reaction pathways .

- Kinetic isotope effects (KIE) : Deuterium labeling of the alkyne or methoxy group distinguishes between concerted and stepwise mechanisms .

Advanced: How should researchers design experiments to validate this compound’s role in click chemistry applications?

- Control experiments : Compare reaction rates with/without copper(I) catalysts to confirm alkyne participation in azide-alkyne cycloaddition (CuAAC) .

- Competition studies : Introduce competing alkynes (e.g., phenylacetylene) to assess selectivity .

- In situ monitoring : Use Raman spectroscopy to track alkyne consumption in real time .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .

- Waste disposal : Segregate halogenated and non-halogenated waste; consult institutional guidelines for alkyne-containing compounds .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound derivatives?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data (if crystals are obtainable) to confirm structural assignments .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., methoxy rotation barriers) .

- Crystallographic refinement : Use programs like SHELXL to model disorder in crystal structures .

Advanced: What methodologies are recommended for integrating this compound into polymer or materials science research?

- Copolymerization studies : Monitor reactivity ratios (e.g., via Fineman-Ross method) when copolymerizing with acrylates or styrenes .

- Thermal analysis : TGA/DSC evaluates thermal stability and glass transition temperatures (Tg) of resulting polymers .

- Surface functionalization : Use AFM or XPS to confirm alkyne-mediated grafting on nanomaterials .

Basic: How can researchers assess the purity of this compound before use in sensitive reactions?

- Chromatography : HPLC with UV detection (λ = 210–260 nm) quantifies impurities; retention times are compared against standards .

- Elemental analysis : Confirm C, H, and O percentages within ±0.3% of theoretical values .

Advanced: What computational tools are suitable for predicting this compound’s reactivity in novel catalytic systems?

- Molecular docking : AutoDock Vina models interactions with enzyme active sites (e.g., in biocatalytic applications) .

- ReaxFF MD simulations : Simulate decomposition pathways under high-temperature conditions .

- QM/MM hybrid methods : Study solvent effects on reaction barriers in organocatalytic processes .

Advanced: How should literature reviews be structured to contextualize this compound’s applications in drug discovery?

- Systematic reviews : Use PRISMA guidelines to synthesize studies on alkyne bioisosteres or prodrug designs .

- Meta-analysis : Statistically compare IC₅₀ values across cell-based assays to identify structure-activity trends .

- Gaps identification : Highlight understudied areas (e.g., in vivo pharmacokinetics) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.